molecular formula C8H14BNO2S B13344640 (4-(Diethylamino)thiophen-2-yl)boronic acid

(4-(Diethylamino)thiophen-2-yl)boronic acid

Cat. No.: B13344640
M. Wt: 199.08 g/mol
InChI Key: VCRPRLULKBYYIH-UHFFFAOYSA-N
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Description

(4-(Diethylamino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a diethylamino group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Diethylamino)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, where a halogenated thiophene reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(Diethylamino)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl or aryl-vinyl compounds.

    Oxidation: Thiophene oxides are formed.

    Substitution: Substituted thiophene derivatives are obtained.

Scientific Research Applications

(4-(Diethylamino)thiophen-2-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Diethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Diethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the diethylamino group, which can enhance its solubility and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecular architectures.

Properties

Molecular Formula

C8H14BNO2S

Molecular Weight

199.08 g/mol

IUPAC Name

[4-(diethylamino)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H14BNO2S/c1-3-10(4-2)7-5-8(9(11)12)13-6-7/h5-6,11-12H,3-4H2,1-2H3

InChI Key

VCRPRLULKBYYIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N(CC)CC)(O)O

Origin of Product

United States

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